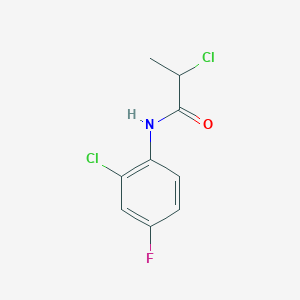
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide is an organic compound with the molecular formula C9H8Cl2FNO. It is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Zukünftige Richtungen
The future directions for research on “2-chloro-N-(2-chloro-4-fluorophenyl)propanamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in fluorinated compounds in medicinal chemistry, this compound could be of interest for future studies .
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-(2-chloro-4-fluorophenyl)propanamide are currently unknown. This compound is structurally similar to 2-chloro-4-fluorophenol , which has been used in the enzymatic production of fluorocatechols . .
Mode of Action
Given its structural similarity to 2-chloro-4-fluorophenol , it may interact with enzymes involved in the production of fluorocatechols
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been shown to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria
Pharmacokinetics
Given its structural similarity to 2-chloro-4-fluorophenol , it may have similar ADME properties.
Result of Action
Given its structural similarity to 2-chloro-4-fluorophenol , it may have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-4-fluorophenyl)propanamide typically involves the reaction of 2-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and involves the following steps :
- Dissolve 2-chloro-4-fluoroaniline in an inert solvent.
- Add triethylamine to the solution as an acid-binding agent.
- Slowly add chloroacetyl chloride to the mixture while maintaining the temperature.
- Allow the reaction to proceed for several hours.
- Wash the reaction mixture with water to remove any by-products.
- Isolate the product by evaporating the solvent.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the recovery and reuse of solvents and reagents are crucial for cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Hydrolysis: Carboxylic acids and amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-chloro-N-cyclopropyl-4-fluorobenzamide: Contains a cyclopropyl group and a benzamide moiety.
4-chloro-2-fluorobenzenemethanol: Similar aromatic structure but with different functional groups.
Uniqueness
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(12)4-7(8)11/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJQRDCXOFVULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)
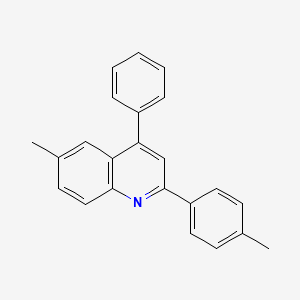
![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)
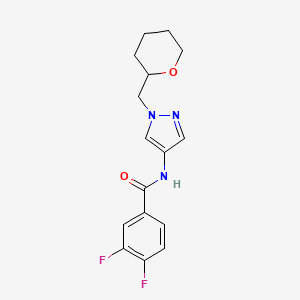
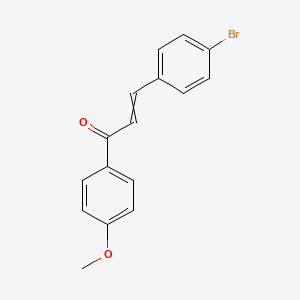
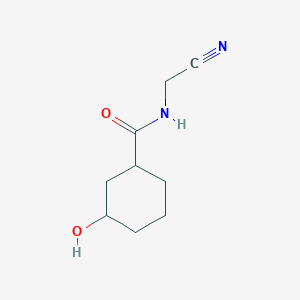
![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)
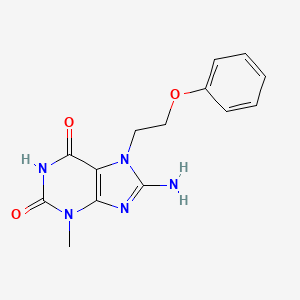
![4-[(2-fluorophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2915612.png)
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)
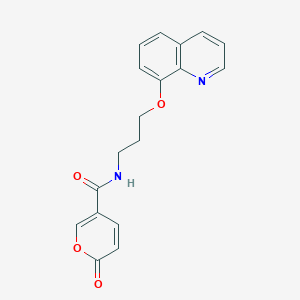
![N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE](/img/structure/B2915615.png)
![N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)
